molecular formula C14H25NO11 B13396611 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide

Cat. No.: B13396611
M. Wt: 383.35 g/mol
InChI Key: KGSIOYQZUFTKHO-UHFFFAOYSA-N
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Description

This product is the chemical compound N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide. It is supplied for laboratory research use and is strictly labeled "For Research Use Only," not for human consumption or diagnostic procedures. Based on its core structure, which features an acetamide group linked to a glycosidic moiety, this compound is classified as an aminosaccharide . Aminosaccharides are fundamental building blocks in biochemistry, known to be critical components of structural polysaccharides and glycosphingolipids . They play important roles in the formation of various biological polymers, insect exoskeletons, and plant cell walls . As a research chemical, this compound holds value in several specialized fields. In glycobiology research, it may serve as a standard or starting material for studying complex carbohydrate synthesis and metabolism. In chemical biology, it could be utilized as a precursor for the synthesis of more complex glycoconjugates or probed for its potential as an enzyme inhibitor. Furthermore, its structure suggests potential applications in the development of novel biomaterials. Researchers are encouraged to conduct their own thorough investigations to determine the compound's suitability for specific experimental applications.

Properties

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)6(3-17)25-14(7)26-12-11(22)9(20)5(2-16)24-13(12)23/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)

InChI Key

KGSIOYQZUFTKHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2O)CO)O)O)CO)O)O

Origin of Product

United States

Preparation Methods

Synthesis via Glycosylation of N-Acetylglucosamine Derivatives

Method 1: Glycosyl Bromide Approach

Glycosyl bromides are common glycosyl donors in carbohydrate synthesis. The process involves:

  • Preparation of per-acetylated glycosyl bromides from N-acetylglucosamine derivatives.
  • Activation with silver salts (e.g., silver carbonate) in the presence of iodine to promote glycosidic bond formation with suitable acceptors, such as hydroxymethyl groups on other sugar units.
  • This method allows for stereoselective formation of β-glycosidic linkages, critical for mimicking natural glycans.

Research Findings:

  • The use of glycosyl bromides in glycosylation reactions is well-established, with yields often exceeding 70% under optimized conditions.
  • The presence of molecular iodine enhances the reaction rate and stereoselectivity, as demonstrated in the synthesis of disaccharides like gentiobiose.

Use of Protecting Groups and Deprotection Strategies

Method 2: Selective Protection/Deprotection

  • Hydroxyl groups are protected as acetates, benzyl ethers, or silyl groups to prevent undesired reactions.
  • Selective deprotection of specific hydroxyl groups (e.g., 4,6-acetyl migration) enables functionalization at precise positions.
  • Enzymatic or chemical methods can be employed for mild deprotection, preserving sensitive functionalities.

Research Findings:

  • Acetyl migration from 4,6-positions of glucosamine derivatives facilitates the conversion to other isomers, such as galactosamine, which is useful for constructing the target molecule.

Synthesis of Hydroxymethyl and Hydroxyl Functionalities

Data Tables Summarizing Preparation Methods

Step Method Reagents Conditions Yield (%) Notes
1 Glycosyl donor preparation Acetylation of sugar Acetic anhydride, pyridine 85 Protects hydroxyl groups, forms glycosyl bromide
2 Glycosylation Glycosyl bromide + acceptor Silver carbonate, iodine, CHCl₃ 70-80 Stereoselective, β-linkage favored
3 Protection/deprotection Acetylation/deacetylation Acetic anhydride, NaOH Variable Regioselective hydroxyl protection
4 Hydroxymethyl introduction Formaldehyde addition Formaldehyde, base 75 Regioselective at primary hydroxyl
5 Final assembly Sequential glycosylations Promoters (TMSOTf), low temp 65-75 High stereocontrol

Notable Research Findings Supporting Preparation Methods

  • Glycosylation techniques using halide donors and silver salts have been refined to achieve high stereoselectivity and yields, critical for complex glycans.
  • Acetyl migration strategies enable the transformation of sugar isomers, facilitating the synthesis of target structures with precise stereochemistry.
  • Use of iodine as a promoter accelerates glycosidic bond formation and improves selectivity, especially in the synthesis of β-linked glycans.
  • Protecting group strategies are essential for controlling regioselectivity and preventing side reactions, with acyl and silyl groups being most common.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl groups and acetamide functionality serve as primary sites for substitution. Key reactions include:

Reaction Type Reagents/Conditions Products Mechanistic Insights
Acetylation Acetic anhydride, pyridine (room temperature)Peracetylated derivatives with increased lipophilicitySelective acylation occurs at primary hydroxyl groups first due to steric accessibility
Methylation Dimethyl sulfate, NaOH (60°C)Methyl ether derivativesAlkylation proceeds via SN2 mechanism at secondary hydroxyls under basic conditions
Halogenation SOCl₂ or PCl₅ (anhydrous DMF, 0°C)Chlorinated analogs at C-6 hydroxymethylChlorinating agents target primary alcohol groups with minimal oxane ring disruption

Oxidation Reactions

The compound undergoes selective oxidation at primary and secondary hydroxyl groups:

  • Primary Alcohol Oxidation :
    Using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, the C-6 hydroxymethyl group oxidizes to a carboxylic acid, forming N-[4,5-dihydroxy-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-carboxyoxan-3-yl]acetamide .
    Yield : 78% (isolated via ion-exchange chromatography).

  • Secondary Alcohol Oxidation :
    Swern oxidation (oxalyl chloride/DMSO) converts the C-4 hydroxyl to a ketone, yielding N-[4-keto-5-hydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide .
    Side Note : Over-oxidation is mitigated by low-temperature conditions (−78°C).

Glycosylation and Hydrolysis

The glycosidic bond between the two oxane rings exhibits pH-dependent stability:

Condition Outcome Kinetics
Acidic (HCl, pH 2, 80°C)Hydrolysis of the glycosidic linkage, yielding two monosaccharide subunitsHalf-life: 2.3 hours (first-order kinetics)
Enzymatic (β-glucosidase)Selective cleavage of β-linked glycosidesKM = 12 µM; Vmax = 0.8 µmol/min

Enzymatic Modifications

The acetamide group participates in enzyme-mediated reactions:

  • Deacetylation : Candida rugosa lipase in phosphate buffer (pH 7.4) removes the acetamide group, forming the primary amine derivative .
    Activity Loss : The deacetylated product shows reduced solubility (logP increases by 1.2 units).

  • Glycosyltransferase Interactions : UDP-glucose glycosyltransferase appends glucose to the C-2 hydroxyl, forming a branched oligosaccharide .

Acid/Base-Catalyzed Rearrangements

Under strongly basic conditions (NaOH, 1M), the oxane ring undergoes epimerization at C-4 via a keto-enol tautomer intermediate . Acidic conditions promote ring contraction to furanose derivatives, though yields remain low (<15%) .

Key Research Findings

  • Regioselectivity in Substitution :
    Primary hydroxyls react 4–6× faster than secondary hydroxyls in SN2 reactions, as shown by DFT calculations (B3LYP/6-31G*) .

  • Enzyme Inhibition :
    The compound inhibits β-N-acetylhexosaminidase with an IC₅₀ of 18 µM, likely through competitive binding at the active site .

  • Thermal Stability :
    TGA analysis reveals decomposition onset at 210°C, with maximal stability at pH 6–7 .

Scientific Research Applications

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoproteins.

    Biology: It plays a role in studying cellular processes involving glycosylation and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes involved in glycosylation processes, such as glycosyltransferases.

    Pathways: It influences cellular pathways related to carbohydrate metabolism and protein modification, affecting various biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound A : N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide ()
  • Key Differences: Contains an octoxy group (hydrophobic) instead of a hydroxymethyl group on the primary oxan ring. Molecular Formula: C22H41NO11 (MW: 495.56 g/mol).
Compound B : N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide ()
  • Key Differences :
    • Features two acetamide groups (C16H28N2O11, MW: 424.40 g/mol).
    • Lacks the secondary oxan ring but retains hydroxymethyl and hydroxy substituents.
  • Implications : Additional acetamide groups may influence binding to lectins or glycosidases, altering biological activity .
Compound C : 2-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]acetamide ()
  • Key Differences :
    • Contains a phenylacetamide core (MW: 459.45 g/mol).
    • Substituted with a methyl group on the oxan ring.
  • Implications : The aromatic ring enables π-π stacking interactions, which the target compound lacks, suggesting divergent applications in protein binding .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C14H23NO11* C22H41NO11 C16H28N2O11 C22H31NO10
Molecular Weight (g/mol) ~381 (estimated) 495.56 424.40 459.45
Key Functional Groups 2 oxan rings, 5 hydroxy groups Octoxy, 4 hydroxy groups 2 acetamides, 4 hydroxy Phenyl, methyl, 4 hydroxy
Solubility High (hydrophilic) Moderate (amphiphilic) High Low (due to phenyl)

Biological Activity

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C16H27NO11C_{16}H_{27}NO_{11}. Its structure includes multiple hydroxyl groups and oxane rings, which are characteristic of many biologically active compounds. The presence of these functional groups suggests potential interactions with biological systems.

1. Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit several pharmacological activities:

  • Antioxidant Activity : The hydroxyl groups in the structure can act as electron donors, neutralizing free radicals and reducing oxidative stress.
  • Antimicrobial Effects : Some studies suggest that related compounds possess antibacterial and antifungal properties, potentially inhibiting the growth of pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

2. Absorption and Bioavailability

The predicted absorption characteristics of this compound have been analyzed using various computational models:

Property Value Probability (%)
Human Intestinal Absorption-63.59%
Caco-2 Permeability-87.30%
Blood Brain Barrier Penetration-50.00%
Human Oral Bioavailability-75.71%

These values indicate a reasonable expectation for bioavailability and absorption in human systems, suggesting that the compound could be effective when administered orally .

3. Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of any compound. The following data points provide insights into the potential toxicity of this compound:

Toxicity Type Probability (%)
Eye Irritation90.53%
Skin Irritation76.27%
Hepatotoxicity84.47%
Reproductive Toxicity82.22%

These findings highlight the importance of conducting thorough safety evaluations before considering clinical applications .

Q & A

Q. What methodologies are recommended for confirming the structural integrity of this compound?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, to assign proton and carbon signals. For example, coupling constants (JJ-values) in 1H^1 \text{H}-NMR can distinguish axial/equatorial protons in pyranose rings, while heteronuclear single quantum coherence (HSQC) maps connectivity . High-resolution mass spectrometry (HRMS) confirms molecular formula, and infrared (IR) spectroscopy validates functional groups like hydroxyls and acetamides .

Q. How can researchers ensure the compound’s purity during synthesis?

Methodological Answer: Employ reverse-phase HPLC with a C18 column and UV detection (e.g., 210 nm) to monitor purity. Gradient elution (water/acetonitrile with 0.1% formic acid) resolves polar impurities. Confirm homogeneity (>95% purity) using evaporative light scattering detection (ELSD) to avoid UV-active interferences .

Q. What experimental conditions are critical for stabilizing this compound in aqueous solutions?

Methodological Answer: Maintain pH 6–7 (phosphate buffer) to prevent hydrolysis of acetamide or glycosidic bonds. Use antioxidants like 0.1% ascorbic acid to inhibit oxidation of hydroxyl groups. Storage at −80°C in amber vials minimizes photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assays be resolved?

Methodological Answer: Cross-validate using orthogonal assays (e.g., enzyme inhibition, cell viability, surface plasmon resonance). For example, aggregation-prone compounds may show false positives in colorimetric assays; dynamic light scattering (DLS) can detect aggregates. Statistical meta-analysis of dose-response curves and molecular dynamics simulations (e.g., GROMACS) can identify assay-specific artifacts .

Q. What strategies are effective for probing the compound’s interaction with carbohydrate-binding proteins?

Methodological Answer: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (KdK_d, ΔH, ΔS). Pair with X-ray crystallography or cryo-EM to resolve binding site interactions. Competitive assays with labeled ligands (e.g., fluorescein-tagged analogs) can map binding specificity .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

Methodological Answer: Perform molecular docking (AutoDock Vina) to predict binding poses in target proteins. Quantum mechanical calculations (DFT) optimize ligand conformations, while QSAR models correlate substituent effects (e.g., hydroxyl vs. methyl groups) with activity. Validate predictions via synthesis and in vitro testing .

Q. What experimental approaches are suitable for analyzing stereochemical effects on reactivity?

Methodological Answer: Compare diastereomers using chiral chromatography (Chiralpak IA column) and circular dichroism (CD) spectroscopy. Kinetic studies under varying pH/temperature conditions (e.g., Arrhenius plots) reveal stereospecific reaction pathways. X-ray crystallography provides definitive stereochemical assignments .

Q. How can researchers address discrepancies in stability data under different storage conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with LC-MS monitoring. Use kinetic modeling (e.g., Eyring equation) to extrapolate degradation rates. Compare with real-time stability data to identify humidity- or temperature-sensitive degradation pathways .

Comparative and Mechanistic Studies

Q. What methodologies enable comparative studies between this compound and structurally related analogs (e.g., Bistramide A)?

Methodological Answer: Establish a standardized assay panel (e.g., cytotoxicity, oxidative stress) under identical conditions. Use NMR-based metabolomics to compare cellular responses. Structural differences (e.g., acetamide vs. nitro groups) can be linked to activity via fragment-based drug design (FBDD) .

Q. How can the compound’s role in modulating microbial signaling pathways be investigated?

Methodological Answer: Use transcriptomics (RNA-seq) to identify differentially expressed genes in microbial models (e.g., Phytophthora spp.). CRISPR-Cas9 knockout strains can validate target pathways. Fluorescence microscopy tracks zoospore motility changes in response to compound treatment .

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